molecular formula C15H15N3O4 B2606223 1-(2-Nitrophenyl)-3-phenethoxyurea CAS No. 326908-07-0

1-(2-Nitrophenyl)-3-phenethoxyurea

Cat. No.: B2606223
CAS No.: 326908-07-0
M. Wt: 301.302
InChI Key: YVBRXONQHXQXCN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-phenethoxyurea is a substituted urea derivative characterized by a 2-nitrophenyl group and a phenethoxy moiety attached to the urea core. Phenethoxy groups, as seen in related compounds, may enhance lipophilicity, impacting membrane permeability and pharmacokinetics .

Properties

IUPAC Name

1-(2-nitrophenyl)-3-(2-phenylethoxy)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-15(16-13-8-4-5-9-14(13)18(20)21)17-22-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRXONQHXQXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCONC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-3-phenethoxyurea typically involves the reaction of 2-nitroaniline with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-3-phenethoxyurea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The phenethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)-3-phenethoxyurea.

    Substitution: Various substituted urea derivatives.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2-Nitrophenyl)-3-phenethoxyurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3-phenethoxyurea involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenethoxy group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents on Urea Core Molecular Formula Key Functional Groups Applications/Notes
This compound 2-nitrophenyl, phenethoxy Inferred¹ Nitro, ether, urea Potential agrochemical/analytical
1-Furfuryl-3-(3-nitrophenyl)urea 3-nitrophenyl, furfuryl C₁₂H₁₁N₃O₄ Nitro, furan, urea Synthetic intermediate; nitro at meta position
1-(2-Cyanophenyl)-3-phenylurea 2-cyanophenyl, phenyl C₁₄H₁₁N₃O Cyano, urea Electron-withdrawing cyano group enhances stability
Fluometuron 3-(Trifluoromethyl)phenyl, dimethyl C₁₀H₁₁F₃N₂O Trifluoromethyl, dimethyl urea Herbicide (cotton, sugarcane)
Isoproturon 4-isopropylphenyl, dimethyl C₁₂H₁₈N₂O Isopropyl, dimethyl urea Herbicide (cereal crops)

¹ Molecular formula inferred as ~C₁₅H₁₅N₃O₃ based on structural analogs.

Key Differences and Implications

  • Nitro Group Position : The ortho-nitro substituent in this compound may sterically hinder interactions compared to meta-nitro analogs (e.g., 1-Furfuryl-3-(3-nitrophenyl)urea), affecting binding to biological targets .
  • Substituent Effects: Phenethoxy vs. Nitro vs. Cyano/Trifluoromethyl: Nitro groups are stronger electron-withdrawing groups than cyano or trifluoromethyl, which may influence reactivity in nucleophilic substitution or redox reactions .
  • Applications: Fluometuron and isoproturon are commercial herbicides, suggesting nitro- or trifluoromethyl-substituted ureas have agrochemical relevance. The phenethoxy group in the target compound could position it for similar uses .

Biological Activity

1-(2-Nitrophenyl)-3-phenethoxyurea is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and case studies illustrating its efficacy.

Chemical Structure and Properties

This compound features a nitrophenyl group and a phenethoxy group attached to a urea moiety. Its molecular formula is C15H15N2O3C_{15}H_{15}N_{2}O_{3}, and it is characterized by its ability to undergo various chemical reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with biological molecules, leading to changes in cellular pathways. The phenethoxy group may enhance the compound's binding affinity to target proteins or enzymes, thereby modulating its activity.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. This compound has shown potential against various pathogens, including bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Research indicates that nitro compounds can exhibit antineoplastic effects. The ability of this compound to induce apoptosis in cancer cells has been noted, suggesting its potential use in cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the reactive intermediates formed from the nitro group.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. The compound activated caspase pathways, leading to cell death. The IC50 value was determined to be approximately 30 µM.

Treatment Concentration% Cell Viability
Control100%
10 µM85%
30 µM55%
50 µM25%

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